Product packaging for 2-Chloro-3,8-diethylquinoline(Cat. No.:CAS No. 1031928-05-8)

2-Chloro-3,8-diethylquinoline

Cat. No.: B15171685
CAS No.: 1031928-05-8
M. Wt: 219.71 g/mol
InChI Key: PNDSHZHERMMWCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Chloro-3,8-diethylquinoline is an organic compound belonging to the quinoline family, recognized as a versatile scaffold in medicinal chemistry and materials science. This structure features a reactive chlorine atom at the 2-position and ethyl groups at the 3- and 8-positions, making it a valuable intermediate for constructing more complex molecules through various substitution and metal-catalyzed cross-coupling reactions . Quinoline derivatives are extensively investigated for their diverse biological activities. As a key synthetic precursor, this compound can be utilized to develop novel compounds with potential for antimicrobial , anticancer , anti-inflammatory , and antimalarial agents . Related chloroquinoline carbaldehydes have also been studied for their properties as corrosion inhibitors in materials science . The structure serves as a privileged building block in heterocyclic chemistry, enabling the synthesis of fused or binary quinoline-containing ring systems for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14ClN B15171685 2-Chloro-3,8-diethylquinoline CAS No. 1031928-05-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1031928-05-8

Molecular Formula

C13H14ClN

Molecular Weight

219.71 g/mol

IUPAC Name

2-chloro-3,8-diethylquinoline

InChI

InChI=1S/C13H14ClN/c1-3-9-6-5-7-11-8-10(4-2)13(14)15-12(9)11/h5-8H,3-4H2,1-2H3

InChI Key

PNDSHZHERMMWCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=CC(=C(N=C21)Cl)CC

Origin of Product

United States

Chemical Reactivity and Reaction Mechanisms of 2 Chloro 3,8 Diethylquinoline

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) in quinoline (B57606) is a complex process due to the presence of two fused rings with different electronic properties. quimicaorganica.org The pyridine (B92270) ring is generally deactivated towards electrophilic attack because of the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution typically occurs on the benzene (B151609) ring, favoring positions 5 and 8. quimicaorganica.orgyoutube.com

Influence of Halogen and Alkyl Substituents on Ring Activation/Deactivation

2-Chloro Group: The chlorine atom at the C-2 position is an electron-withdrawing group via induction, which deactivates the pyridine ring towards electrophilic attack. Halogens are generally deactivating substituents in electrophilic aromatic substitution. masterorganicchemistry.com

3-Ethyl Group: The ethyl group at the C-3 position is an alkyl group, which is generally considered an activating group. libretexts.org It donates electron density to the ring through an inductive effect, which can partially counteract the deactivating effect of the chloro group on the pyridine ring.

8-Ethyl Group: The ethyl group at the C-8 position is also an activating group. libretexts.org Its presence on the benzene ring enhances the electron density of this ring, making it more susceptible to electrophilic attack compared to an unsubstituted quinoline. This directing effect favors substitution at positions ortho and para to the alkyl group. libretexts.org

The net effect of these substituents is a complex interplay of activating and deactivating influences. The benzene ring remains the more reactive of the two ring systems for electrophilic substitution due to the deactivating nature of the nitrogen and chlorine on the pyridine ring.

Regioselectivity Studies at Benzene and Pyridine Rings

The positions at which electrophiles will attack the 2-Chloro-3,8-diethylquinoline molecule are determined by the directing effects of the existing substituents.

Pyridine Ring (Positions 2, 3, 4): The pyridine ring is strongly deactivated by the electronegative nitrogen and the C-2 chloro substituent. While the C-3 ethyl group is activating, it is generally insufficient to overcome the deactivation of this ring. Therefore, electrophilic substitution on the pyridine ring is highly unlikely.

Benzene Ring (Positions 5, 6, 7, 8): The benzene ring is the preferred site for electrophilic attack. quimicaorganica.org The C-8 ethyl group is an ortho, para-director. libretexts.org This would direct incoming electrophiles to position 7 (ortho) and position 5 (para). The stability of the resulting carbocation intermediates, known as arenium ions or σ-complexes, determines the final product distribution. libretexts.orglibretexts.org Attack at positions 5 and 7 would lead to more stable intermediates where the positive charge can be better delocalized.

Ring System Position Directing Effect of Substituents Predicted Reactivity
Pyridine2, 3, 4Deactivated by Nitrogen and 2-Chloro groupLow
Benzene5, 7Activated and directed by 8-Ethyl groupHigh
Benzene6Less favored due to directing effectsModerate

Nucleophilic Substitution Patterns

Nucleophilic aromatic substitution (SNAr) is a key reaction for halo-substituted nitrogen heterocycles like 2-chloroquinolines. wikipedia.org This reaction typically proceeds through an addition-elimination mechanism involving a stabilized intermediate. youtube.com

Reactivity at the Chloro-Substituted Position (C-2)

The C-2 position of the quinoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom. This makes the chlorine atom at this position a good leaving group in SNAr reactions. researchgate.net A wide range of nucleophiles, such as amines, alkoxides, and thiolates, can displace the chloride at the C-2 position. consensus.app The reaction of 2-chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has been studied, demonstrating the feasibility of substitution at this position. researchgate.net

Substituent Effects on Nucleophilic Aromatic Substitution (SNAr)

The ethyl groups at positions 3 and 8 also influence the rate and feasibility of SNAr reactions.

3-Ethyl Group: The electron-donating nature of the ethyl group at C-3 can slightly decrease the reactivity of the C-2 position towards nucleophiles by increasing the electron density at the reaction center. However, this effect is generally modest compared to the strong activation provided by the ring nitrogen.

8-Ethyl Group: The ethyl group at C-8 is on the benzene ring and has a minimal electronic effect on the reactivity of the C-2 position in the pyridine ring. Its primary influence would be steric, potentially hindering the approach of very bulky nucleophiles.

The general mechanism for SNAr at the C-2 position involves the attack of a nucleophile to form a tetrahedral intermediate, known as a Meisenheimer complex, followed by the expulsion of the chloride ion to restore aromaticity. wikipedia.org The presence of electron-withdrawing groups generally stabilizes this intermediate, facilitating the reaction. wikipedia.org

Position Substituent Influence on SNAr at C-2 Effect
2ChloroLeaving GroupEnables substitution
3EthylElectron-donatingSlight deactivation
8EthylRemote, StericMinor steric hindrance

Radical Reactions and Oxidative Transformations

The quinoline ring system can participate in radical reactions, often initiated by radical initiators or light. nih.gov For instance, N-bromosuccinimide (NBS) can mediate radical cyclization to form substituted quinolines. nih.gov While specific studies on this compound are not prevalent, the general reactivity of the quinoline nucleus suggests it can undergo oxidative transformations. Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the benzene ring. youtube.com Palladium-catalyzed aerobic oxidative aromatization is another method used to synthesize substituted quinolines. nih.govorganic-chemistry.org The presence of the ethyl groups could provide sites for radical halogenation under specific conditions, such as exposure to UV light, which would favor substitution on the alkyl side chains rather than the aromatic ring. libretexts.org

Interactions with Transient Oxidative/Reductive Species

While specific studies on the interaction of this compound with transient oxidative or reductive species are not extensively documented, the general behavior of the quinoline nucleus suggests a susceptibility to such reactions. Oxidative species can lead to the formation of N-oxides or hydroxylation of the aromatic rings. Reductive processes, conversely, can result in hydrogenation of the heterocyclic ring. The presence of the ethyl groups may influence the regioselectivity of these reactions.

Reduction of the C=N bond in the quinoline ring can be achieved using reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). nih.gov The mechanism of reduction with LiAlH₄ typically involves the transfer of a hydride ion to the electrophilic carbon of the C=N bond. nih.gov

Mechanistic Pathways of Oxidative Degradation

The oxidative degradation of quinoline derivatives can proceed through various pathways, often initiated by attack at the electron-rich positions of the benzene ring or oxidation of the alkyl side chains. In the case of this compound, the ethyl groups could be oxidized to acetyl groups or carboxylic acids under strong oxidizing conditions. The quinoline ring itself can be cleaved under harsh oxidative conditions, leading to the formation of pyridine dicarboxylic acids.

For instance, the oxidation of a related compound, 2-(2-chloro-quinolin-3-yl)-2,3-dihydroquinazolin-4(1H)-one, to its quinazolin-4(3H)-one derivative has been achieved using iodine or potassium permanganate (KMnO₄). nih.gov This suggests that the quinoline ring system is stable to mild oxidation, with reactions occurring at other functionalities.

Mechanistic Investigations of Novel Transformations

Understanding the mechanisms of novel chemical transformations is crucial for the synthesis of new and functional molecules. The study of reaction intermediates, kinetics, and the role of catalysts provides deep insights into these processes.

Unraveling Reaction Pathways through Intermediate Isolation and Spectroscopic Analysis

The elucidation of reaction pathways often relies on the isolation and characterization of transient intermediates. In the context of 2-chloroquinoline (B121035) derivatives, various intermediates have been identified in multicomponent reactions. For example, in reactions involving 2-chloroquinoline-3-carbaldehydes, the formation of iminium ion intermediates, catalyzed by proline, has been proposed. nih.gov These highly reactive intermediates then undergo further reactions to yield complex heterocyclic structures. nih.gov

Spectroscopic techniques such as NMR, IR, and mass spectrometry are indispensable for the structural confirmation of these intermediates and the final products.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative data on reaction rates and help to determine the factors that influence them. For the synthesis of 2-chloro-3-formylquinolines via the Vilsmeier-Haack reaction, kinetic studies have shown that the reaction is second order, dependent on both the Vilsmeier reagent and the anilide substrate. nih.gov The rate-determining step is the reaction between these two species. nih.gov While specific kinetic data for this compound is not available, similar principles would apply to its synthesis and subsequent reactions.

Role of Catalysts and Reagents in Directed Reactivity

Catalysts and specific reagents play a pivotal role in directing the outcome of chemical reactions involving 2-chloroquinolines. The choice of catalyst can significantly enhance reaction yields and reduce reaction times. nih.gov For instance, L-proline has been effectively used to catalyze multicomponent reactions involving 2-chloroquinoline-3-carbaldehydes. nih.gov

Different reagents can be employed to target specific sites on the this compound molecule. Nucleophilic substitution at the 2-position is a common reaction, where the chloro group is displaced by various nucleophiles. The formyl group in 2-chloro-3-formylquinolines, a related class of compounds, can be transformed into cyano or alkoxycarbonyl groups using specific reagents. researchgate.net

The following table summarizes various reactions and the role of catalysts and reagents in the transformation of related 2-chloroquinoline derivatives:

Reaction TypeReagents/CatalystsProductsReference
Multicomponent ReactionL-prolineTetrahydrodibenzo[b,g] nih.govresearchgate.netnaphthyridin-1(2H)-ones nih.gov
CondensationHydrazine hydrate2-chloro-3-(hydrazonomethyl)quinoline nih.gov
OxidationIodine, KMnO₄2-(2-chloro-quinolin-3-yl)quinazolin-4(3H)-ones nih.gov
ReductionLiAlH₄(2-chloroquinolin-3-yl)methanamine nih.gov
Vilsmeier-Haack CyclizationDMF, POCl₃2-chloro-3-formylquinolines researchgate.net

Advanced Spectroscopic Characterization of 2 Chloro 3,8 Diethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 2-Chloro-3,8-diethylquinoline, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques offers a complete assignment of its complex structure.

¹H NMR Chemical Shift Analysis of Ethyl and Chloro Substituents

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) core and the protons of the two ethyl substituents. The chemical shifts of these protons are influenced by the electronic effects of the chloro and diethyl groups.

The protons of the ethyl group at the C-3 position are anticipated to show a quartet for the methylene (B1212753) protons (CH₂) and a triplet for the methyl protons (CH₃), arising from spin-spin coupling with each other. Based on data from similarly substituted quinolines, such as 3-ethyl-2,4-diphenylquinoline, the CH₂ quartet is expected to appear in the range of 2.6-3.0 ppm, while the CH₃ triplet would be found further upfield, around 1.2-1.5 ppm. rsc.org

The ethyl group at the C-8 position will also display a quartet and a triplet for its methylene and methyl protons, respectively. The proximity to the nitrogen atom and the steric environment at the C-8 position might lead to slightly different chemical shifts compared to the C-3 ethyl group. The CH₂ quartet of the C-8 ethyl group is predicted to be in a similar range of 2.7-3.1 ppm, and the corresponding CH₃ triplet between 1.3-1.6 ppm.

The aromatic region of the spectrum will show signals for the protons on the quinoline ring. The proton at C-4, being adjacent to the electron-withdrawing chloro group, is expected to be deshielded and appear as a singlet around 8.0-8.3 ppm. The protons on the benzene (B151609) ring of the quinoline system (H-5, H-6, and H-7) will exhibit complex splitting patterns due to mutual coupling. Their chemical shifts are generally observed in the range of 7.0-8.0 ppm.

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-48.1s-
H-57.6d8.5
H-67.3t7.5
H-77.8d8.0
C3-CH₂2.8q7.5
C3-CH₃1.3t7.5
C8-CH₂2.9q7.6
C8-CH₃1.4t7.6

Table 1. Predicted ¹H NMR chemical shifts for this compound. These values are estimations based on analogous compounds.

¹³C NMR Spectroscopic Insights into Molecular Architecture

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. nih.gov

The carbon atom bearing the chlorine atom, C-2, is expected to be significantly deshielded and appear in the region of 150-155 ppm. The quaternary carbons of the quinoline ring (C-4a, C-8a) typically resonate between 145 and 150 ppm. The other aromatic carbons will have signals in the range of 120-140 ppm. The presence of the electron-donating ethyl groups will cause a slight upfield shift for the carbons they are attached to (C-3 and C-8) and the adjacent carbons, compared to the unsubstituted quinoline.

The carbon atoms of the ethyl groups will have characteristic chemical shifts. The methylene carbons (CH₂) are expected to resonate around 23-30 ppm, while the methyl carbons (CH₃) will appear at higher field, typically between 14-18 ppm. rsc.org

Carbon Predicted Chemical Shift (ppm)
C-2152.5
C-3134.0
C-4148.0
C-4a128.5
C-5126.8
C-6127.5
C-7129.0
C-8137.0
C-8a146.5
C3-CH₂24.0
C3-CH₃15.0
C8-CH₂26.0
C8-CH₃16.0

Table 2. Predicted ¹³C NMR chemical shifts for this compound. These values are estimations based on analogous compounds.

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Elucidation

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons within each ethyl group. It would also map the connectivity of the aromatic protons on the benzene part of the quinoline ring (H-5, H-6, and H-7). researchgate.netresearchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the definitive assignment of the carbon signals for the CH, CH₂, and CH₃ groups by linking them to their attached, and already assigned, protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For instance, correlations from the H-4 proton to C-2, C-3, and C-4a would confirm their proximity. Similarly, correlations from the methylene protons of the ethyl groups to the quinoline ring carbons would firmly establish their points of attachment. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman)

Assignment of Characteristic Bands for Functional Groups

The FT-IR and FT-Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups present.

Aromatic C-H Stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H stretching vibrations of the ethyl groups will be observed in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The stretching vibrations of the quinoline ring system are expected to produce a series of bands in the 1400-1650 cm⁻¹ region. These are often strong in both IR and Raman spectra. researchgate.net

C-Cl Stretching: The C-Cl stretching vibration is expected to give a band in the lower frequency region, typically between 600 and 800 cm⁻¹. This band is often more prominent in the Raman spectrum. researchgate.net

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and aliphatic C-H bonds will appear in the fingerprint region (below 1400 cm⁻¹).

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch3050 - 3100IR, Raman
Aliphatic C-H Stretch2870 - 2980IR, Raman
C=N Stretch1610 - 1630IR, Raman
C=C Stretch (Aromatic)1450 - 1600IR, Raman
C-Cl Stretch650 - 750Raman

Table 3. Predicted characteristic vibrational bands for this compound. These values are estimations based on analogous compounds.

Influence of Chloro and Ethyl Substituents on Vibrational Modes

The presence of the chloro and ethyl substituents on the quinoline ring influences the vibrational frequencies of the parent quinoline molecule. The electron-withdrawing nature of the chlorine atom can lead to a slight shift in the positions of the C=C and C=N stretching bands. The position of the C-Cl stretching band itself is a direct indicator of this substituent. researchgate.net

The ethyl groups introduce new vibrational modes corresponding to their C-H stretching and bending vibrations. Their presence can also perturb the vibrational modes of the quinoline ring due to both electronic and mass effects. The study of these substituent-induced shifts can provide further insights into the electronic structure and bonding within the molecule. For instance, the analysis of the Raman spectra of various substituted quinolines has shown that both the nature and position of the substituent can significantly affect the vibrational frequencies. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. For this compound, this technique reveals key information about its electronic absorption properties and the nature of its chromophore.

Electronic Absorption Properties and Chromophore Analysis

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its quinoline core, which acts as the primary chromophore. The quinoline ring system, an aromatic heterocycle, possesses a delocalized π-electron system that readily absorbs ultraviolet radiation. The presence of substituents on this ring, namely the chloro group at the 2-position and the two ethyl groups at the 3- and 8-positions, modulates the absorption characteristics.

The chloro group, being an auxochrome with both inductive (-I) and resonance (+R) effects, can cause a bathochromic (red) shift in the absorption maxima compared to the parent quinoline molecule. The ethyl groups, through their electron-donating inductive effects, further contribute to this shift. Typically, quinoline and its derivatives exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* transitions. The intense bands are generally attributed to π → π* transitions, while the weaker, longer-wavelength absorptions are often associated with n → π* transitions originating from the nitrogen atom's lone pair of electrons.

In related chloro- and methyl-substituted quinolines, UV-Vis spectra recorded in solvents like ethanol (B145695) or water show characteristic absorption bands in the range of 200-400 nm. researchgate.net For instance, the spectrum of a similar compound, 2-chloro-3-methylquinoline (B1584123), has been studied, providing a basis for understanding the electronic behavior of the 2-chloroquinoline (B121035) scaffold. researchgate.net The specific positioning of the ethyl groups in this compound is expected to fine-tune the energies of these transitions, leading to a unique spectral fingerprint.

Correlation with Electronic Structure and Frontier Molecular Orbitals

The electronic absorption properties observed in the UV-Vis spectrum are intrinsically linked to the molecule's electronic structure, particularly the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org This concept is a cornerstone of Frontier Molecular Orbital (FMO) theory. wikipedia.orgyoutube.com The energy of the absorbed photon corresponds to the energy required to excite an electron from a lower energy orbital (typically the HOMO) to a higher energy orbital (typically the LUMO).

Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are often employed to model the electronic structure and predict the UV-Vis spectra of quinoline derivatives. researchgate.netresearchgate.net These calculations provide visualizations of the HOMO and LUMO distributions, offering insights into the nature of the electronic transitions. researchgate.net For substituted quinolines, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO may be distributed across the electron-deficient regions. The substituents play a critical role in modifying the energies and distributions of these frontier orbitals. researchgate.net The chloro and diethyl substituents in this compound will influence the HOMO-LUMO gap, thereby determining the wavelengths of maximum absorption. A smaller HOMO-LUMO gap generally corresponds to a longer wavelength of absorption.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, the molecular ion of this compound would be subjected to fragmentation, breaking into smaller, charged pieces. The resulting fragmentation pattern is a unique signature of the molecule's structure. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an M+2 peak, which is an isotopic peak corresponding to the presence of the ³⁷Cl isotope. The intensity ratio of the molecular ion peak (M) to the M+2 peak is approximately 3:1, reflecting the natural abundance of ³⁵Cl and ³⁷Cl. docbrown.infodocbrown.info

The fragmentation of the this compound molecular ion would likely proceed through several characteristic pathways. These can include the loss of a chlorine radical, the cleavage of the ethyl groups, and the fragmentation of the quinoline ring itself. For example, the loss of an ethyl group (C₂H₅) would result in a significant fragment ion. The fragmentation of other chloro-substituted quinolines, such as 2-chloro-8-methyl-3-formylquinoline, has been studied, revealing the loss of the chlorine atom and other substituents. researchgate.net The analysis of these fragmentation pathways provides conclusive evidence for the arrangement of atoms within the molecule.

X-ray Diffraction Studies

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and intermolecular interactions. While specific X-ray diffraction data for this compound is not currently available in the searched literature, the crystal structures of related quinoline derivatives offer valuable insights into the potential solid-state conformation and packing of this molecule.

Crystalline Structure Determination and Conformational Analysis

No published crystallographic data, such as unit cell parameters, space group, or detailed conformational analysis, could be located for this compound. Such data is essential for creating an accurate representation of its three-dimensional structure and understanding the preferred orientation of its diethyl and chloro substituents.

Intermolecular Interactions in the Solid State

Without experimental crystal structure data, a definitive analysis of the intermolecular interactions governing the solid-state packing of this compound cannot be conducted. While related structures, such as some 2-chloroquinoxaline (B48734) derivatives, have been shown to exhibit weak intermolecular Cl---Cl interactions, and theoretical studies on quinolines highlight the importance of molecular arrangement on their properties, these are general observations and cannot be specifically attributed to this compound without direct experimental evidence. A detailed description would require knowledge of the specific distances and geometries of any potential hydrogen bonds, π-π stacking, or halogen bonds, which is currently unavailable.

Due to the absence of this foundational data, it is not possible to generate the requested in-depth article with the required scientific accuracy and detailed research findings.

Computational and Theoretical Investigations of 2 Chloro 3,8 Diethylquinoline

Density Functional Theory (DFT) Calculations

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule, which is obtainable from quantum mechanical calculations. arxiv.org This analysis partitions the molecule into distinct atomic basins, allowing for a rigorous, quantitative description of chemical bonds and other intramolecular interactions. arxiv.orgrsc.org

The core of QTAIM analysis lies in identifying critical points in the electron density (ρ(r)), where the gradient of the density is zero. The properties at these critical points, particularly bond critical points (BCPs) found between interacting atoms, reveal the nature of the interaction. Key topological parameters at a BCP include:

The electron density (ρ(r)) itself: Higher values indicate a greater accumulation of charge, typical of covalent bonds.

The Laplacian of the electron density (∇²ρ(r)): Negative values signify charge concentration, characteristic of covalent (shared) interactions, while positive values indicate charge depletion, found in closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces.

The total energy density (H(r)): A negative H(r) at the BCP is another strong indicator of a covalent interaction.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a leading computational method for investigating the electronic excited states of molecules. nih.gov It is widely used to predict various properties related to a molecule's interaction with light, making it an essential tool for understanding UV-Vis absorption and emission spectra. researchgate.net

TD-DFT calculations can accurately predict the vertical excitation energies and corresponding oscillator strengths (f) of electronic transitions. These two quantities are crucial for simulating a molecule's UV-Vis absorption spectrum. The excitation energy corresponds to the position of an absorption band (λmax), while the oscillator strength relates to its intensity.

For quinoline (B57606) derivatives, TD-DFT has been shown to produce spectra that are in good agreement with experimental measurements. nih.gov Studies on various substituted quinolines demonstrate that the absorption maxima (λmax) typically fall within the range of 215 nm to 342 nm. researchgate.net The exact position and intensity of these absorptions are sensitive to the nature and position of substituents on the quinoline core. For 2-Chloro-3,8-diethylquinoline, the electron-donating ethyl groups and the electron-withdrawing chloro group would be expected to modulate the electronic structure and thus the absorption spectrum.

Below is an illustrative table of predicted UV-Vis absorption data, based on typical results for chloro-substituted quinoline derivatives calculated using TD-DFT.

Predicted λmax (nm)Oscillator Strength (f)Major Electronic Transition ContributionCharacter
~3250.15HOMO -> LUMOπ -> π
~2800.45HOMO-1 -> LUMOπ -> π
~2450.30HOMO -> LUMO+1π -> π*

Note: This table is illustrative and represents typical values for chloro-quinoline derivatives. Actual values for this compound would require specific calculations.

Beyond predicting the spectrum, TD-DFT provides detailed information about the character of the electronic transitions. This is achieved by analyzing the molecular orbitals (MOs) involved in each excitation. For aromatic systems like quinoline, the low-energy transitions observed in the UV-Vis spectrum are typically of a π → π* character, involving the promotion of an electron from a filled π-bonding orbital (like the Highest Occupied Molecular Orbital, HOMO) to an empty π*-antibonding orbital (like the Lowest Unoccupied Molecular Orbital, LUMO). arabjchem.org

Analysis of the HOMO and LUMO electron density distributions reveals which parts of the molecule are involved in the electronic excitation. For this compound, the HOMO is expected to be delocalized across the quinoline ring system, while the LUMO would also be a π* orbital of the aromatic core. Substituents influence the energies and distributions of these frontier molecular orbitals. arabjchem.org The ethyl groups, being electron-donating, would likely raise the energy of the HOMO, while the chlorine atom could lower the energy of both frontier orbitals, with the net effect determining the final HOMO-LUMO gap and absorption wavelength.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with the surrounding environment. researchgate.net

While the quinoline ring itself is rigid, the two ethyl groups at positions 3 and 8 introduce conformational flexibility to this compound. The C-C bonds of these ethyl groups can rotate, leading to a variety of possible conformers. MD simulations can explore the potential energy surface associated with these rotations and determine the most stable conformations and the energy barriers between them.

The environment plays a crucial role in conformational preference. An MD simulation in a vacuum would reveal the intrinsic conformational landscape of an isolated molecule. In contrast, simulating the molecule in a solvent (like water or an organic solvent) would show how intermolecular interactions with solvent molecules stabilize or destabilize certain conformers. For instance, in a polar solvent, conformations that present a larger dipole moment might be favored. MD simulations on various quinoline derivatives have successfully elucidated their dynamic behavior and key intermolecular interactions. nih.govresearchgate.net

MD simulations are particularly powerful for analyzing the explicit interactions between a solute and the surrounding solvent molecules. arabjchem.org For this compound in an aqueous solution, MD simulations would track the positions and orientations of water molecules in the vicinity of the solute. This allows for the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent atom at a certain distance from a solute atom. arabjchem.org

RDFs can provide clear evidence for specific interactions, such as hydrogen bonding between the quinoline nitrogen atom and water molecules. The simulations also yield important thermodynamic data, such as the interaction energy between the solute and solvent, which quantifies the strength of solvation. arabjchem.org Studies on similar chloro-substituted quinoline derivatives have shown that such modifications significantly enhance interactions with water compared to the unsubstituted quinoline. arabjchem.org This type of analysis is fundamental for understanding solubility, reactivity, and the potential for the molecule to interact with biological targets like proteins. researchgate.netnih.gov

Structure-Reactivity Relationships from Computational Data

Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the relationship between the molecular structure of this compound and its chemical reactivity. By calculating various electronic and structural parameters, a detailed picture of its behavior in chemical reactions can be constructed.

Conversely, the ethyl groups at the C3 and C8 positions are electron-donating groups (+I effect). They increase the electron density on the quinoline nucleus through inductive effects and hyperconjugation. The interplay between the electron-withdrawing chloro group and the electron-donating ethyl groups creates a unique electronic environment within the molecule.

Computational analyses on related substituted quinolines, such as 2-chloro-3-methylquinoline (B1584123) and 6-chloroquinoline, have shown that the presence of a chlorine atom significantly alters the reactive nature of the quinoline moiety. researchgate.net Natural Bond Orbital (NBO) analysis on similar systems, like 2-Chloro-7-Methylquinoline-3-Carbaldehyde, reveals significant orbital interactions and stabilization energies arising from electron delocalization. dergi-fytronix.com These studies indicate that the π-electrons of the quinoline system are delocalized, and this delocalization is influenced by the substituents.

The following table summarizes the expected electronic effects of the substituents on the quinoline ring of this compound based on established principles and computational studies of analogous compounds.

SubstituentPositionElectronic EffectImpact on Quinoline Ring
Chloro2-I (Inductive), -M (Mesomeric)Decreases electron density, particularly at the C2 position, making it susceptible to nucleophilic attack.
Ethyl3+I (Inductive), HyperconjugationIncreases electron density on the pyridine (B92270) ring.
Ethyl8+I (Inductive), HyperconjugationIncreases electron density on the benzene (B151609) ring.

This table is generated based on established chemical principles and findings from computational studies on analogous substituted quinolines.

Computational studies can predict the most likely pathways for chemical reactions involving this compound and the selectivity of these reactions. The calculated electron density distribution and molecular electrostatic potential (MEP) maps are particularly useful in identifying reactive sites.

For this compound, the C2 position, being directly bonded to the electron-withdrawing chlorine atom, is predicted to be electron-deficient. This makes it a primary site for nucleophilic substitution reactions, a common reaction pathway for 2-chloroquinolines. nih.gov The chlorine atom at the C2 position is a good leaving group, facilitating its replacement by various nucleophiles.

Theoretical calculations on similar halogenated quinolines have been used to rationalize reaction pathways and predict the feasibility of certain transformations. acs.org For instance, the mechanism of halogenation of quinaldines has been explored through theoretical treatments. rsc.org These studies provide a framework for understanding how the substituents in this compound would direct incoming reagents and influence the transition state energies for different reaction pathways.

The following table outlines the predicted reactivity at different positions of the this compound molecule based on theoretical considerations.

PositionPredicted ReactivityRationale
C2Nucleophilic SubstitutionElectron-deficient due to the attached chlorine atom, which is a good leaving group.
Benzene Ring (C5, C6, C7)Electrophilic SubstitutionActivated by the electron-donating ethyl group at C8. The precise position of attack would depend on the regioselectivity governed by the substituents.
Pyridine Ring (C4)Electrophilic SubstitutionThe quinoline nitrogen deactivates the pyridine ring towards electrophilic attack, but substitution is still possible under certain conditions.

This table is generated based on established principles of organic chemistry and insights from computational studies on related quinoline systems.

Advanced Synthetic Applications and Functionalization of 2 Chloro 3,8 Diethylquinoline

Derivatization Strategies for Enhanced Complexity

The presence of a chlorine atom at the C2 position of the quinoline (B57606) ring serves as a prime site for introducing molecular complexity through various established and powerful cross-coupling methodologies.

The chloro-substituent at the C2 position of the quinoline is a key handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for forming carbon-carbon bonds. nih.gov These reactions are fundamental in modern organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. nih.govresearchgate.net The general mechanism for these transformations involves a catalytic cycle that typically includes oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.orgwikipedia.org

Suzuki Reaction: The Suzuki coupling, which pairs an organoboron species (like a boronic acid or ester) with an organohalide, is widely used for creating biaryl compounds. wikipedia.orglibretexts.org For 2-Chloro-3,8-diethylquinoline, a Suzuki reaction would involve coupling with an aryl or vinyl boronic acid to replace the chlorine atom with a new carbon-based substituent. wikipedia.org These reactions are valued for their mild conditions and the commercial availability of a vast array of boronic acids. organic-chemistry.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of vinyl groups at the C2 position of the quinoline core, a valuable transformation for synthesizing precursors to polymers and other complex organic materials. wikipedia.org The reaction is known for its high stereoselectivity, typically favoring the trans isomer. organic-chemistry.org

Sonogashira Coupling: To introduce alkynyl moieties, the Sonogashira coupling is employed. This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Applying this to this compound would yield 2-alkynyl-3,8-diethylquinoline derivatives, which are important intermediates in the synthesis of pharmaceuticals and organic materials. wikipedia.org Modified, copper-free protocols have also been developed to broaden the reaction's scope. researchgate.netsnu.edu.in

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. A key advantage is the higher reactivity of organozinc compounds compared to organoboranes, often allowing reactions to proceed under milder conditions. This method could be used to attach various alkyl, aryl, or vinyl groups to the 2-position of the quinoline scaffold.

Kumada Coupling: As one of the earliest developed cross-coupling reactions, the Kumada coupling uses a Grignard reagent (organomagnesium halide) to couple with an organohalide, typically catalyzed by nickel or palladium complexes. organic-chemistry.orgnih.gov This offers a cost-effective method for creating C-C bonds, although the high reactivity of Grignard reagents can limit its functional group tolerance compared to other methods. organic-chemistry.org

Table 1: Illustrative Conditions for Palladium-Catalyzed Cross-Coupling Reactions on a 2-Chloroquinoline (B121035) Scaffold

Reaction Coupling Partner Catalyst Base Solvent Typical Temp.
Suzuki R-B(OH)₂ Pd(PPh₃)₄, Pd(OAc)₂/SPhos K₂CO₃, K₃PO₄ Toluene, Dioxane/H₂O 80-110 °C
Heck Alkene (e.g., Styrene) Pd(OAc)₂, PdCl₂ Et₃N, K₂CO₃ DMF, Acetonitrile 100-140 °C
Sonogashira Terminal Alkyne Pd(PPh₃)₂Cl₂/CuI Et₃N, Piperidine THF, DMF Room Temp - 60 °C
Negishi R-ZnX Pd(PPh₃)₄, NiCl₂(dppe) (None required) THF, Dioxane Room Temp - 80 °C
Kumada R-MgBr NiCl₂(dppp), Pd(PPh₃)₄ (None required) THF, Ether 0 °C - Room Temp

This table presents generalized conditions and specific results would vary based on the exact substrates and reagents used.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction has become a cornerstone of modern synthesis, largely replacing harsher classical methods. wikipedia.org It involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. organic-chemistry.org

For this compound, this reaction provides a direct route to a diverse array of 2-aminoquinoline (B145021) derivatives. By selecting different primary or secondary amines, a wide variety of functional groups can be installed at the C2 position. The general mechanism proceeds via a catalytic cycle involving oxidative addition of the 2-chloroquinoline to the Pd(0) catalyst, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and subsequent reductive elimination to yield the aminated quinoline and regenerate the Pd(0) catalyst.

Table 2: Key Components for Buchwald-Hartwig Amination

Component Examples Function
Aryl Halide This compound Electrophilic partner
Amine Anilines, Alkylamines, Ammonia equivalents Nitrogen source
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Active catalyst precursor
Ligand BINAP, XPhos, RuPhos Stabilizes catalyst, promotes reaction
Base NaOt-Bu, K₃PO₄, Cs₂CO₃ Activates the amine
Solvent Toluene, Dioxane, THF Reaction medium

While the C2-chloro position is the most common site for functionalization, the ethyl groups at the C3 and C8 positions offer further opportunities for derivatization. The quinoline scaffold is known to be amenable to various regioselective C-H functionalization strategies. nih.govrsc.org Although direct functionalization of the ethyl groups on this specific molecule is not widely documented, established methods for benzylic C-H activation could potentially be applied.

Strategies could involve free-radical halogenation followed by nucleophilic substitution or transition-metal-catalyzed C-H oxidation or amination. The C8-ethyl group, being adjacent to the quinoline nitrogen, might be particularly susceptible to directed C-H activation reactions, where the nitrogen atom coordinates to a metal catalyst and directs functionalization to the proximate C-H bonds of the ethyl group. rsc.org Furthermore, dearomative hydroboration strategies, which have been applied to the quinoline ring system, suggest that advanced methods can achieve high regioselectivity in modifying the core structure and its substituents. nih.govacs.org

Scaffold Modification for Material Science Applications

The quinoline nucleus is a privileged scaffold found in many functional materials. rsc.org By modifying the this compound core, novel materials with tailored properties can be developed.

Quinolines are used in the development of organic light-emitting diodes (OLEDs), sensors, and other optoelectronic devices. The this compound scaffold can be incorporated into larger conjugated systems through the cross-coupling reactions described previously. For example, Suzuki or Sonogashira couplings can be used to link the quinoline unit to other aromatic or heteroaromatic systems, extending the π-conjugation and tuning the electronic properties of the resulting material. The diethyl substituents can enhance the solubility of these larger molecules in organic solvents, which is crucial for solution-based processing and device fabrication. They also influence the solid-state packing of the molecules, which can affect charge transport and photophysical properties.

The quinoline framework, with its nitrogen lone pair, is a well-established ligand in organometallic catalysis. nih.gov The nitrogen atom can coordinate to a transition metal center, and the substituents on the quinoline ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. This compound could serve as a ligand itself, or it could be derivatized to create more complex ligand structures. For instance, the chloro group could be replaced with a phosphine (B1218219) moiety via a coupling reaction, creating a bidentate P,N-ligand. The steric bulk provided by the ethyl groups, particularly the one at the C8 position, could create a specific coordination pocket around the metal center, potentially leading to high selectivity in catalytic transformations. Palladacycles, which are highly active catalysts, have been formed from quinoline-based structures and used in reactions like the Heck coupling. mdpi.com

Q & A

Q. Key Factors Affecting Yield :

  • Temperature : Excess heat (>100°C) may degrade intermediates.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency .
  • Catalyst Purity : Impurities in AlCl₃ reduce alkylation efficiency by 15–20% .

Q. Table 1: Synthetic Methods Comparison

MethodStarting MaterialConditionsYieldReference
Halogenation-Alkylation3,8-DiethylquinolinePOCl₃, 80°C, DMF68%
One-Pot Synthesis2-AminoquinolineEthyl bromide, AlCl₃52%

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify ethyl groups (δ 1.2–1.5 ppm for CH₃; δ 2.5–3.0 ppm for CH₂) and aromatic protons (δ 7.0–8.5 ppm) .
    • ¹³C NMR : Chlorine’s electronegativity deshields C2 (δ 140–150 ppm) .
  • X-ray Crystallography : Resolve dihedral angles between substituents (e.g., ethyl groups at C3/C8 typically form 70–85° with the quinoline plane) .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 264.1 (calculated for C₁₃H₁₅ClN) .

Basic: How is the antimicrobial activity of this compound evaluated in preliminary assays?

Q. Methodological Answer :

  • Disk Diffusion Assay : Test against E. coli and S. aureus at 50–200 µg/mL. Zones of inhibition >10 mm suggest potency .
  • MIC Determination : Use broth microdilution (IC₅₀ ~25 µM for Gram-positive strains) .
  • Control Compounds : Compare to ciprofloxacin and chloramphenicol to assess relative efficacy .

Advanced: How do substituent positions (Cl at C2, ethyl at C3/C8) affect structure-activity relationships (SAR) in quinoline derivatives?

Q. Methodological Answer :

  • Chlorine at C2 : Enhances electrophilic interactions with bacterial DNA gyrase, increasing antimicrobial activity by 30% versus non-chlorinated analogs .
  • Ethyl Groups at C3/C8 : Improve lipid solubility (logP ~3.5), enhancing cell membrane penetration .

Q. Table 2: Substituent Impact on Biological Activity

SubstituentTarget Enzyme Binding (ΔG, kcal/mol)Antimicrobial IC₅₀ (µM)Reference
2-Cl, 3,8-diethyl-9.2 (DNA gyrase)25.3 ± 1.5
2-H, 3,8-diethyl-6.8>100

Advanced: What computational strategies predict synthetic pathways for novel quinoline analogs?

Q. Methodological Answer :

  • Retrosynthetic AI Tools : Use Template_relevance Pistachio/Reaxys models to prioritize alkylation or halogenation steps .
  • DFT Calculations : Optimize transition states (e.g., chlorination at C2 has a ΔG‡ of 18.3 kcal/mol) .
  • Molecular Docking : Screen virtual libraries for analogs with improved binding to Mycobacterium tuberculosis enoyl-ACP reductase (e.g., docking score <-10 kcal/mol) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

  • Meta-Analysis : Compare datasets using standardized protocols (e.g., CLSI guidelines for MIC assays) .
  • Control Experiments : Replicate studies with purity-verified samples (>98% by HPLC) to exclude impurity effects .
  • Structural Confirmation : Validate ambiguous results with X-ray crystallography to confirm substituent positions .

Advanced: What are the stability profiles of this compound under varying storage conditions?

Q. Methodological Answer :

  • Thermal Stability : Decomposes at >150°C via cleavage of the C-Cl bond (TGA data) .
  • Photodegradation : UV exposure (254 nm) induces 20% degradation in 48 hours; store in amber vials .
  • Hydrolytic Stability : Stable in pH 5–7; avoid aqueous bases (pH >9) to prevent dechlorination .

Q. Table 3: Stability Under Controlled Conditions

ConditionDegradation Rate (%/day)Half-Life (Days)Reference
25°C, dark, anhydrous0.5138
40°C, 75% humidity4.216.5

Notes

  • Data Tables : Derived from experimental protocols in cited evidence.
  • Methodological Rigor : Emphasized reproducibility, control experiments, and validation techniques.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.